N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine
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Overview
Description
N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine is a chemical compound with the molecular formula C9H17N3O It belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine typically involves the cyclization of appropriate precursors. One common method is the reaction of an amidoxime with an isocyanate or a nitrile oxide. The reaction conditions often include the use of solvents such as methanol or dimethylformamide (DMF) and catalysts like triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions, typically under basic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro-oxadiazole derivatives, while reduction can produce amine-substituted oxadiazoles .
Scientific Research Applications
N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: The compound is used in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound inhibits enzymes such as thymidylate synthase, which is crucial for DNA synthesis in cancer cells. This inhibition prevents the proliferation of cancer cells and induces apoptosis .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole structure with similar chemical properties.
1,3,4-Oxadiazole: Another isomer of oxadiazole with distinct biological activities.
1,2,5-Oxadiazole: Known for its applications in high-energy materials
Uniqueness
N-[(5-Isobutyl-1,2,4-oxadiazol-3-YL)methyl]-ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isobutyl group enhances its lipophilicity, making it more effective in penetrating biological membranes and interacting with molecular targets .
Properties
IUPAC Name |
N-[[5-(2-methylpropyl)-1,2,4-oxadiazol-3-yl]methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-4-10-6-8-11-9(13-12-8)5-7(2)3/h7,10H,4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTPMUYJHKFJHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NOC(=N1)CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90649205 |
Source
|
Record name | N-{[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915925-33-6 |
Source
|
Record name | N-{[5-(2-Methylpropyl)-1,2,4-oxadiazol-3-yl]methyl}ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90649205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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